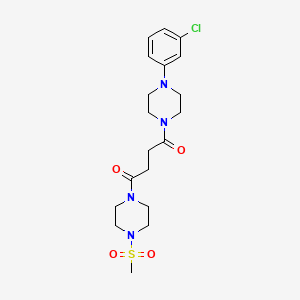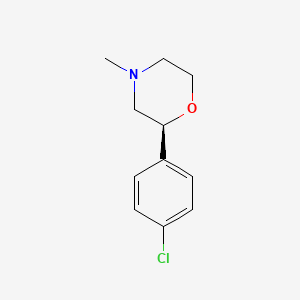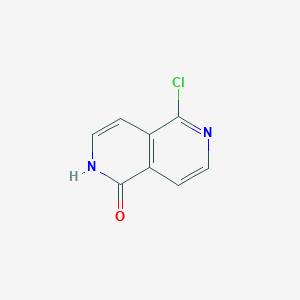![molecular formula C21H18FN3O3 B12635985 1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a fluorinated benzyl group, a pyrazole ring, and an indolinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the Fluorinated Benzyl Group: The fluorinated benzyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl halides.
Spirocyclization: The final step involves the formation of the spirocyclic structure through cyclization reactions, often facilitated by acid or base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness
1’-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H18FN3O3 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1'-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H18FN3O3/c1-24-12-16(11-23-24)14-6-7-15(18(22)10-14)13-25-19-5-3-2-4-17(19)21(20(25)26)27-8-9-28-21/h2-7,10-12H,8-9,13H2,1H3 |
Clave InChI |
LUQMRFHPCPWDMX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C5(C3=O)OCCO5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)
![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)
![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)


![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)



![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
